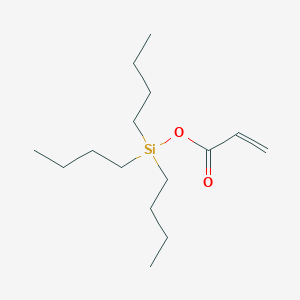
2-Propenoic acid, tributylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, tributylsilyl ester is an organosilicon compound that belongs to the family of acrylates It is characterized by the presence of a propenoic acid moiety esterified with a tributylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, tributylsilyl ester typically involves the esterification of 2-Propenoic acid with tributylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
CH2=CHCOOH+Bu3SiCl→CH2=CHCOOSiBu3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, tributylsilyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Propenoic acid and tributylsilanol.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically involve the use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Polymers: Radical polymerization leads to the formation of poly(this compound).
Hydrolysis Products: Hydrolysis yields 2-Propenoic acid and tributylsilanol.
Scientific Research Applications
2-Propenoic acid, tributylsilyl ester has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials with tailored properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules.
Polymer Chemistry: It is employed in the development of novel polymers with specific functionalities.
Biomedical Research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, tributylsilyl ester involves its ability to participate in various chemical reactions due to the presence of the reactive propenoic acid moiety and the silyl ester group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For instance, in polymerization reactions, the compound acts as a monomer that undergoes radical initiation and propagation to form polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, trimethylsilyl ester
- 2-Propenoic acid, triethylsilyl ester
- 2-Propenoic acid, triphenylsilyl ester
Uniqueness
2-Propenoic acid, tributylsilyl ester is unique due to the presence of the bulky tributylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and stability are important factors.
Properties
CAS No. |
179630-31-0 |
|---|---|
Molecular Formula |
C15H30O2Si |
Molecular Weight |
270.48 g/mol |
IUPAC Name |
tributylsilyl prop-2-enoate |
InChI |
InChI=1S/C15H30O2Si/c1-5-9-12-18(13-10-6-2,14-11-7-3)17-15(16)8-4/h8H,4-7,9-14H2,1-3H3 |
InChI Key |
NIBPEHGZRFSWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




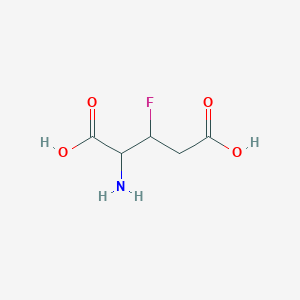
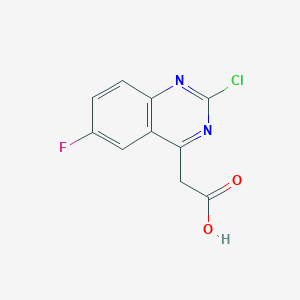
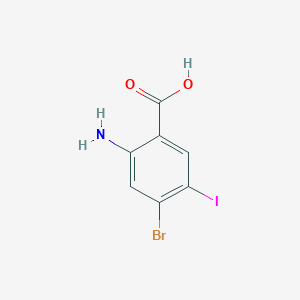
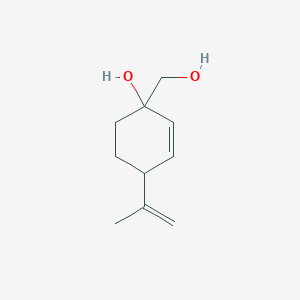
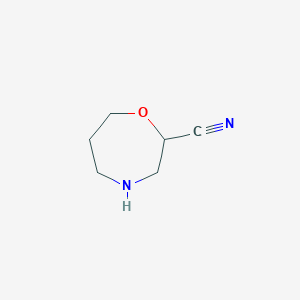
![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide](/img/structure/B12290925.png)
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)
![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
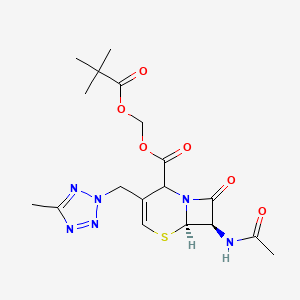
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)
